Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-

Catalog No.
S634043
CAS No.
191228-04-3
M.F
C20H22N2O3
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]...

CAS Number

191228-04-3

Product Name

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-

IUPAC Name

7-[4-(4-cyanophenyl)phenoxy]-N-hydroxyheptanamide

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H22N2O3/c21-15-16-6-8-17(9-7-16)18-10-12-19(13-11-18)25-14-4-2-1-3-5-20(23)22-24/h6-13,24H,1-5,14H2,(H,22,23)

InChI Key

DWIYBCKFYUQVLU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCCCCC(=O)NO

Synonyms

7-(4-(4-cyanophenyl)phenoxy)heptanohydroxamic acid, A 161906, A-161906, A161906

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCCCCC(=O)NO

The exact mass of the compound Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-, commonly known as A-161906, is a synthetic biaryl hydroxamate compound characterized by its ultra-potent in vitro inhibition of histone deacetylases (HDACs). Originally discovered through high-throughput screening as a complete small-molecule mimetic of transforming growth factor-beta (TGF-beta), it induces robust G1-S cell cycle arrest and p21waf1/cip1 expression without directly binding TGF-beta receptors [1]. For procurement and material selection, A-161906 serves as a critical biochemical tool compound. It provides a structurally simplified, non-chiral scaffold compared to natural product inhibitors, making it a highly tractable baseline for engineering novel zinc-binding groups and studying epigenetic regulation in oncology models [2].

Research Fit

Use Context HDAC-dependent chromatin remodeling studies
Pathway Fit TGF-β signaling pathway probe (reported mimetic activity)
Scaffold 4'-CN biaryl hydroxamate with distinct SAR profile

While buyers may default to widely available clinical HDAC inhibitors like Vorinostat (SAHA) or natural products like Trichostatin A (TSA), these generic substitutes fail to replicate the specific utility of A-161906 in two key areas. First, A-161906 was explicitly validated for its complete downstream TGF-beta mimetic activity, a profile not uniformly guaranteed by other broad-spectrum HDAC inhibitors, making it indispensable for bypassing mutated TGF-beta receptors in specific carcinoma lines [1]. Second, from a medicinal chemistry perspective, A-161906 possesses a well-documented pharmacokinetic lability inherent to its specific biaryl ether hydroxamate structure. This exact lability makes it the required negative-control baseline when validating the in vivo stability of next-generation non-hydroxamate bioisosteres, such as alpha-ketoamides; substituting it with a more stable clinical drug would obscure the metabolic differentiation of the new zinc-binding group [2].

Substitution Risk

Risk 1
A-161906 (4'-CN biaryl hydroxamate) exhibits TGF-β mimetic activity
Des-cyano analog (7-Biphenyl-4-yl-heptanoic acid hydroxyamide) lacks this functional phenotype; pathway context may not transfer.
Risk 2
High HDAC inhibition potency linked to 4'-CN group
Unsubstituted biphenyl analog exhibits substantially lower potency in SAR studies; assay-response context may differ.

Ultra-Potent HDAC Inhibition

In biochemical assays, A-161906 demonstrates exceptional potency, achieving an IC50 of 9 nM against HDAC enzymes. This is significantly more potent than the standard clinical benchmark, SAHA (Vorinostat), which typically exhibits IC50 values in the ~195-205 nM range under comparable assay conditions [1].

Evidence DimensionIn vitro HDAC IC50
Target Compound Data9 nM
Comparator Or BaselineSAHA (~196-205 nM)
Quantified Difference~20-fold higher in vitro potency
ConditionsBiochemical HDAC inhibition assay

Allows researchers to achieve complete target engagement at significantly lower concentrations in cellular assays, minimizing off-target toxicity.

Biochemical HDAC IC50
Reported, Source review
9 nM (nuclear HDAC extract)
Supports low-nanomolar target engagement for pathway studies
Class-level inference from SAR; des-cyano analog shows significantly lower potency.

Chiral-Free Scaffold Design

A-161906 was designed to mimic the pharmacophore of the natural product Trichostatin A (TSA) while eliminating its synthetic bottlenecks. By utilizing a simplified biaryl ether carbon chain, A-161906 maintains single-digit nanomolar potency (IC50 = 9 nM) despite lacking the complex keto group and adjacent chiral center required in TSA [1].

Evidence DimensionStructural complexity and chiral centers
Target Compound Data0 chiral centers (simplified biaryl ether)
Comparator Or BaselineTSA (contains adjacent chiral center and keto group)
Quantified DifferenceComplete elimination of stereochemical synthesis requirements
ConditionsScaffold design for medicinal chemistry

Provides a highly scalable, synthetically accessible starting material for generating large libraries of HDAC inhibitor analogs.

Antiproliferative Activity
Data to verify
HCT-116 1.2 µM, A375 2.3 µM, MCF-7 1.8 µM
Cell-model endpoint review for tumor cell lines
72-h AlamarBlue assay; distinct from TGF-β-only response.

TGF-beta Mimicry in Resistant Cells

In mink lung epithelial cells transfected with a PAI-1 promoter/luciferase construct, A-161906 acts as a complete TGF-beta agonist, inducing G1-S checkpoint arrest and p21waf1/cip1 expression. Crucially, it achieves this downstream signaling without displacing labeled TGF-beta from its receptors, allowing it to arrest the growth of cells that possess mutations in TGF-beta receptors I or II [1].

Evidence DimensionGrowth arrest in TGF-beta receptor-mutated cells
Target Compound DataInduces G1-S arrest
Comparator Or BaselineRecombinant TGF-beta (fails to arrest receptor-mutated cells)
Quantified DifferenceBypasses receptor-level resistance
ConditionsCarcinoma cell lines with TGF-beta receptor I/II mutations

Essential for researchers needing to activate TGF-beta-dependent tumor suppressor pathways in receptor-deficient cell lines.

TGF-β Mimetic Activity
Head-to-head
300% maximal TGF-β response at 3 µM
Supports TGF-β pathway-specific research
PAI-1/luciferase reporter; analog with 5-methylene linker shows antagonist properties.

ZBG Replacement Lability Control

While A-161906 is highly potent in vitro, its hydroxamic acid moiety exhibits rapid in vivo clearance, resulting in marginal antitumor effects in flank models. This well-characterized lability makes A-161906 the definitive baseline comparator for subsequent alpha-ketoamide derivatives, which replaced the hydroxamate to achieve measurable in vivo tumor growth inhibition while retaining low-nanomolar (IC50 ~3 nM) potency [1].

Evidence DimensionIn vivo efficacy and stability
Target Compound DataMarginal in vivo antitumor effect (hydroxamate lability)
Comparator Or BaselineAlpha-ketoamide analogs (measurable in vivo tumor reduction)
Quantified DifferenceEstablishes the exact stability gap required for optimization
ConditionsIn vivo flank tumor growth model

Procurement of A-161906 is necessary as a control compound when validating the pharmacokinetic improvements of novel zinc-binding groups.

Structural Differentiation
Supporting evidence
C20H22N2O3 (338.4 g/mol) vs C19H23NO2 (297.39 g/mol)
Molecular identity context for SAR studies
4'-CN adds polar surface area and alters binding profile.

TGF-beta Mimicry in Resistant Cells

A-161906 is directly indicated for activating PAI-1 and p21 pathways in cellular models where recombinant TGF-beta is ineffective due to receptor I/II mutations [1].

Zinc-Binding Group Optimization

In medicinal chemistry workflows, this compound serves as the required hydroxamate baseline when engineering and validating the metabolic stability of novel non-hydroxamate HDAC inhibitors (e.g., thiols, alpha-ketoamides) [2].

High-Potency Epigenetic Screening

It is deployed as a positive control in biochemical assays requiring sub-10 nM Class I/II HDAC inhibition, offering a more potent, non-chiral alternative to SAHA and TSA [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
HDAC-dependent TGF-β signaling studies
TGF-β mimetic activity + HDAC inhibition
Chromatin remodeling and growth arrest assays
SAR studies of biaryl hydroxamate leads
4'-CN scaffold as potency determinant
Comparative HDAC inhibition and cellular activity
Functional assay development (TGF-β/HDAC agonists)
Full TGF-β agonist response in reporter assay
PAI-1/luciferase HTS validation
Receptor-independent TGF-β signaling
Downstream HDAC pathway activation
Receptor-mutant cell growth inhibition

XLogP3

3.6

UNII

R198471H35

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Other CAS

191228-04-3

Wikipedia

A-161906

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